3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
Overview
Description
This compound, also known as Troxipide , is a micro yellow-green clear liquid . It has a molecular formula of C25H28N4O4 and a molecular weight of 448.523.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, a piperidin-1-yl group at position 6, and a pyridazin-3-yl group at position 3 .Physical And Chemical Properties Analysis
This compound is a micro yellow-green clear liquid with a density of 1.18g/cm3 . It has a melting point of 179-182ºC .Mechanism of Action
Pharmacokinetics
ADME Properties::- Excretion : Approximately 87% of the administered dose is excreted in the urine within 48 hours, with over 98% of the excreted substance being the parent compound .
Action Environment
Environmental factors, such as pH, food intake, and gut microbiota, may influence the compound’s efficacy and stability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal candidate for studying their function. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide. One area of interest is the development of this compound as a potential therapeutic agent for various diseases. Another area of interest is the study of the specific mechanisms of action of this compound and its potential for modulating various cellular processes. Additionally, the development of new synthesis methods and purification techniques for this compound could lead to improved efficiency and scalability for its use in scientific research.
In conclusion, this compound is a promising compound for scientific research with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to significant advancements in the field of scientific research.
Scientific Research Applications
3,4,5-trimethoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been extensively studied for its various scientific applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-31-21-15-18(16-22(32-2)24(21)33-3)25(30)26-19-9-7-8-17(14-19)20-10-11-23(28-27-20)29-12-5-4-6-13-29/h7-11,14-16H,4-6,12-13H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKHPJOTHZLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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